2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Overview
Description
“2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile” is a chemical compound with the CAS Number: 1197654-97-9 . It has a molecular weight of 292.08 . The compound is also known as BDFMP.
Molecular Structure Analysis
The IUPAC name of the compound is [2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile . The InChI code is 1S/C10H8BrF2NO2/c1-15-8-4-6 (2-3-14)7 (11)5-9 (8)16-10 (12)13/h4-5,10H,2H2,1H3 .The storage temperature and shipping temperature are normal .
Scientific Research Applications
Generation and Reactivity of Aryl Enol Radical Cations
Research on similar compounds like 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile has led to insights into the formation and behavior of alpha-acyl radicals and their cations in solution. This can be critical in understanding the reactivity of related compounds like 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile in various solvents and conditions, potentially impacting fields such as organic synthesis and pharmaceuticals (Schepp, 2004).
Photolysis and Radical Fragmentation Studies
Studies on related compounds involving bromo and methoxy groups, like 1-bromo-2-methoxy-1-phenylpropan-2-yl, highlight the potential of this compound in photolysis and fragmentation studies. These insights are vital for applications in photochemistry and for understanding the mechanisms of light-induced reactions in organic compounds (Bales et al., 2001).
Complex Formation with Metals
The reaction of compounds with bromo and methoxy groups, like tris(2-methoxy-5-bromophenyl)stibine, with silver nitrate has been studied, indicating potential applications of this compound in forming complexes with metal ions. Such studies are significant for materials science and coordination chemistry (Sharutina, 2020).
Electron Transfer Chemistry Studies
The electron transfer properties of bromo and methoxy-containing compounds, like bromopsoralens and bromocoumarins, have been explored, suggesting similar potential investigations for this compound. This is relevant for understanding the photochemical properties of such compounds, which can be applied in fields like photodynamic therapy and solar energy conversion (Chen et al., 1997).
Synthesis and Physicochemical Properties
Research on structurally similar compounds, like 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles, highlights the potential of this compound in the synthesis of novel compounds with unique physicochemical properties. This is important for the development of new materials and pharmaceuticals (Sameluk & Kaplaushenko, 2015).
Safety and Hazards
The compound should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c1-15-8-4-6(2-3-14)7(11)5-9(8)16-10(12)13/h4-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBNJCYDDLHSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.